molecular formula C15H19ClN2O3 B15415662 6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrate;hydrochloride CAS No. 151921-91-4

6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrate;hydrochloride

カタログ番号: B15415662
CAS番号: 151921-91-4
分子量: 310.77 g/mol
InChIキー: HROAUOQMZRCAEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also referred to as DP-1904 or rolafagrel in pharmacological studies, is a thromboxane synthase inhibitor with the molecular formula C₁₅H₁₇ClN₂O₃ (hydrate hydrochloride form). Its structure comprises a tetrahydronaphthalene backbone substituted with an imidazole-methyl group at position 6 and a carboxylic acid at position 2 . Pharmacokinetic studies demonstrate rapid absorption (Tₘₐₓ < 30 min) and extensive glucuronidation, with 52.1% renal excretion of the unchanged form and 37.6% as glucuronide conjugates . It achieves >85% inhibition of thromboxane B₂ (TXB₂) at plasma concentrations of ~4 µg/mL, sustaining >75% suppression for 12 hours post-dose .

特性

CAS番号

151921-91-4

分子式

C15H19ClN2O3

分子量

310.77 g/mol

IUPAC名

6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C15H16N2O2.ClH.H2O/c18-15(19)14-4-3-12-7-11(1-2-13(12)8-14)9-17-6-5-16-10-17;;/h3-6,8,10-11H,1-2,7,9H2,(H,18,19);1H;1H2

InChIキー

HROAUOQMZRCAEF-UHFFFAOYSA-N

正規SMILES

C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O.O.Cl

製品の起源

United States

類似化合物との比較

Structural and Functional Analogues

2-Imidazol-Carboxaldehyde (2-IC)
  • Structure : Imidazole ring with a carboxaldehyde substituent.
  • Key Features : Exhibits pH-dependent hydration, forming a gem-diol under acidic conditions. Unlike DP-1904, its photochemical activity stems from the aldehyde group rather than thromboxane inhibition .
  • Pharmacological Relevance : Serves as a model for studying hydration equilibria in multifunctional carbonyl compounds but lacks direct therapeutic applications .
N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride Hydrate
  • Structure : Tetrahydronaphthalene linked to a dihydroimidazole-amine group.
  • Key Features: Shares the tetrahydronaphthalene core but replaces the carboxylic acid with an amine group. No thromboxane inhibition data are reported; its pharmacological profile remains unexplored .
2-Substituted 5,6,7,8-Tetrahydronaphthalene Derivatives with Pyridine/Thioxopyridine Moieties
  • Structure : Tetrahydronaphthalene fused with pyridine or thioxopyridine groups.
  • Key Features : These derivatives, such as compound 5a , exhibit antioxidant activity (IC₅₀ < ascorbic acid) and tumor inhibition (e.g., HepG-2 cells). Unlike DP-1904, their primary targets are oxidative stress pathways and cancer cell proliferation .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Target Mechanism Half-Life (t₁/₂) Key Metabolites Efficacy Data
DP-1904 Thromboxane synthase inhibition >60 minutes Ester glucuronide (37.6%) >85% TXB₂ inhibition at 4 µg/mL
2-IC Hydration equilibria Not reported Gem-diol (pH-dependent) Photochemical model compound
Pyrazolopyridine derivative (5a) Antioxidant/tumor inhibition Not reported Not characterized IC₅₀ < ascorbic acid; HepG-2 inhibition

準備方法

Alkylation of Tetrahydronaphthalene Derivatives

A solvent-free approach developed by Belwal & Patel (as cited in) demonstrates significant advantages:

  • Reaction Conditions :
    • Imidazole and tert-butyl chloroacetate are mixed with K₂CO₃ at 0–5°C, then heated to 60°C for 4–6 hours.
    • Water is added post-reaction to crystallize the product, avoiding extraction steps.
  • Yield and Purity :
    • 66% yield for the alkylated intermediate.
    • Hydrolysis and salt formation achieve 84% purity with <0.5% di-acid impurity.

This method reduces process time by 40% compared to conventional solvent-based routes and eliminates volatile organic compound (VOC) emissions.

Catalytic Coupling and Phase Transfer Strategies

Patent literature (EP2483246B1) details palladium-catalyzed coupling for analogous imidazole derivatives:

  • Catalytic System :
    • Palladium-phosphine catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling of brominated intermediates with potassium alkyltrifluoroborates.
  • Conditions :
    • Reactions proceed at 85–95°C for 14–18 hours in toluene/water mixtures.
    • Phase transfer catalysts enhance interfacial reactivity, achieving >80% yield.

Comparative Analysis of Preparation Methods

Parameter Solvent-Free Catalytic Coupling
Reaction Time 4–6 hours (alkylation) 14–18 hours (coupling)
Yield 66% (intermediate) >80% (final product)
Purity >84% >90%
Environmental Impact Low (solvent-free) Moderate (toluene used)
Key Advantage Simplified workup High regioselectivity

The solvent-free method excels in sustainability, while catalytic coupling offers superior selectivity for complex substrates.

Critical Considerations in Process Design

  • Impurity Control :
    Di-alkylation of imidazole (forming bis-alkylated byproducts) is mitigated by using equimolar reagent ratios and weak bases like K₂CO₃.
  • Temperature Sensitivity :
    Hydrolysis at >25°C risks decarboxylation, necessitating strict thermal control.
  • Crystallization Optimization : Ethanol/water mixtures (4:1 v/v) at 0–5°C yield high-purity hydrochloride hydrate with defined stoichiometry.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives?

  • Methodology :

  • Step 1 : Start with the parent compound, 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 1131-63-1), which can be functionalized at the 6-position via alkylation or substitution reactions .
  • Step 2 : Introduce the imidazole moiety. For example, react the 6-bromomethyl intermediate with imidazole under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, 60°C) .
  • Step 3 : Form the hydrochloride salt by treating the free base with HCl in a suitable solvent (e.g., ethanol/water mixture) and isolate the hydrate via recrystallization .
  • Validation : Monitor reactions using TLC or HPLC, and confirm purity via melting point analysis and NMR .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • Methodology :

  • IR Spectroscopy : Identify characteristic peaks for carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680–1720 cm⁻¹) and imidazole (C-N stretches ~1500–1600 cm⁻¹) .
  • ¹H NMR : Look for signals corresponding to the tetrahydronaphthalene backbone (δ 1.5–2.8 ppm, multiplet), imidazole protons (δ 7.0–7.5 ppm, singlet), and carboxylic acid proton (δ ~12 ppm, broad) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H⁺]⁺ for free base: m/z 257.1; hydrochloride hydrate: m/z 293.8) .

Q. What solvents and conditions are optimal for recrystallizing the hydrate form?

  • Methodology :

  • Solvent Selection : Use a mixture of polar aprotic and protic solvents (e.g., DMF/water or acetic acid/water) to enhance solubility while promoting hydrate formation .
  • Temperature Control : Slowly cool the saturated solution from reflux to 4°C to obtain well-defined crystals.
  • Hydrate Stability : Store crystals in a desiccator with controlled humidity (40–60% RH) to prevent dehydration .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the hydrate structure?

  • Methodology :

  • Crystallization : Grow high-quality crystals using vapor diffusion (e.g., ether diffusion into a DMF solution) .
  • Data Collection : Use a synchrotron or Cu-Kα source (λ = 1.5418 Å) to collect high-resolution data.
  • Refinement : Apply the SHELXL program for structure solution, incorporating hydrogen bonding networks between the imidazole, carboxylic acid, and water molecules. Validate using R-factor (<5%) and residual electron density maps .

Q. What strategies address low yield in the imidazole alkylation step?

  • Methodology :

  • Catalyst Optimization : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Microwave Assistance : Conduct reactions under microwave irradiation (100°C, 30 min) to reduce side products .
  • Workup : Extract unreacted starting materials using dichloromethane/water partitioning and regenerate the alkylating agent .

Q. How can computational modeling predict the compound’s binding affinity for cytochrome P450 isoforms?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions between the imidazole moiety and the heme iron of CYP26A1. Focus on hydrogen bonding with active-site residues (e.g., Asp/Glu) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation : Compare predictions with in vitro enzymatic inhibition assays (IC₅₀ values) .

Q. How to resolve contradictions in solubility data between experimental and predicted values?

  • Methodology :

  • Experimental Reassessment : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy. Account for hydrate vs. anhydrous form discrepancies .
  • Computational Adjustments : Apply the Yalkowsky equation with corrected logP values (e.g., from ACD/Labs) to refine predictions .
  • Hydration Effects : Use Karl Fischer titration to quantify water content and correlate with solubility trends .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。